
Nickel;sulfanylidenetungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel;sulfanylidenetungsten is a compound that combines nickel, sulfur, and tungsten. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nickel;sulfanylidenetungsten typically involves the reaction of nickel salts with tungsten sulfide under controlled conditions. One common method is the solid-state reaction, where nickel chloride and tungsten disulfide are mixed and heated at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the formation of a pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the controlled deposition of the compound on various substrates, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nickel and tungsten, which can exhibit multiple oxidation states.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may result in the formation of nickel oxide and tungsten oxide, while reduction could yield elemental nickel and tungsten.
Applications De Recherche Scientifique
Nickel;sulfanylidenetungsten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging.
Industry: this compound is employed in the production of high-performance materials, such as coatings and alloys, due to its excellent mechanical and thermal properties.
Mécanisme D'action
The mechanism by which nickel;sulfanylidenetungsten exerts its effects involves the interaction of its constituent elements with various molecular targets. Nickel and tungsten can form coordination complexes with other molecules, influencing their reactivity and stability. The sulfur atoms in the compound can also participate in redox reactions, further enhancing its catalytic activity. These interactions are crucial for the compound’s effectiveness in various applications, from catalysis to materials science.
Comparaison Avec Des Composés Similaires
- Nickel-tungsten alloys
- Nickel sulfide (NiS)
- Tungsten disulfide (WS2)
- Nickel oxide (NiO)
Propriétés
Numéro CAS |
95535-77-6 |
|---|---|
Formule moléculaire |
NiSW |
Poids moléculaire |
274.60 g/mol |
Nom IUPAC |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
Clé InChI |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
SMILES canonique |
S=[W].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
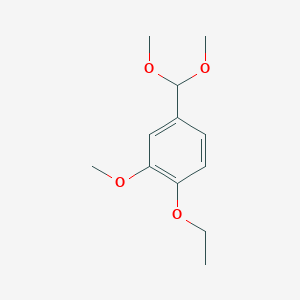
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
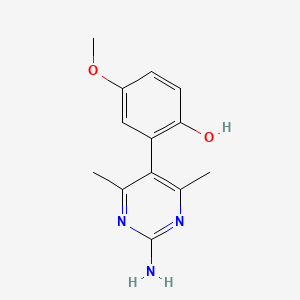
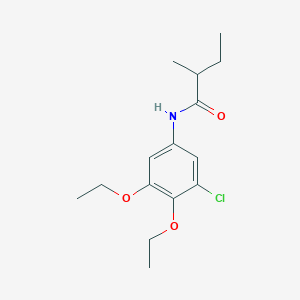
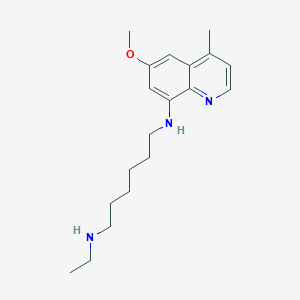


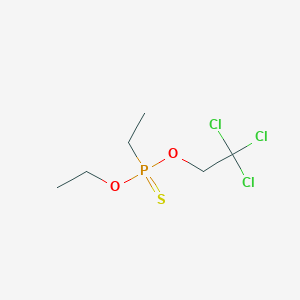
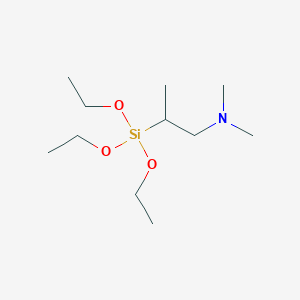
![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
